1-Bromo-3-chloro-2-fluoro-4-methylbenzene
Description
1-Bromo-3-chloro-2-fluoro-4-methylbenzene (C₇H₅BrClF) is a polysubstituted aromatic compound featuring bromine, chlorine, fluorine, and a methyl group on a benzene ring. Its substitution pattern—halogens at positions 1 (Br), 2 (F), and 3 (Cl), along with a methyl group at position 4—imparts unique electronic and steric properties. This compound is widely used as an intermediate in pharmaceutical synthesis and materials science due to its stability and reactivity in cross-coupling reactions .
Properties
IUPAC Name |
1-bromo-3-chloro-2-fluoro-4-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrClF/c1-4-2-3-5(8)7(10)6(4)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMSYYMOERIMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrClF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680699 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
909122-21-0 | |
| Record name | 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=909122-21-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680699 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-3-chloro-2-fluoro-4-methylbenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
1-Bromo-3-chloro-2-fluoro-4-methylbenzene (CAS Number: 909122-21-0) is an aromatic compound with potential biological activities due to its halogenated structure. This article explores the biological activity of this compound, focusing on its pharmacological properties, toxicity, and potential applications in medicinal chemistry.
This compound has the following chemical characteristics:
- Molecular Formula : CHBrClF
- Molecular Weight : 223.470 g/mol
- Density : 1.6 ± 0.1 g/cm³
- Boiling Point : 224.5 ± 35.0 °C at 760 mmHg
- Flash Point : 89.6 ± 25.9 °C
These properties suggest that the compound is a stable organic molecule with a moderate boiling point, indicating potential for various applications in organic synthesis and medicinal chemistry.
Biological Activity Overview
The biological activity of halogenated aromatic compounds like this compound can be attributed to their ability to interact with biological macromolecules, including proteins and nucleic acids. The presence of halogens often enhances lipophilicity, which can influence the compound's bioavailability and interaction with cellular targets.
Cytotoxicity Studies
Cytotoxicity is a critical aspect of evaluating the safety and efficacy of new compounds in drug development. Research on structurally related compounds suggests that halogenated benzenes can exhibit varying degrees of cytotoxicity towards cancer cell lines. In vitro studies are essential for assessing the potential therapeutic applications of these compounds.
Study on Structural Analogues
A study investigating the antifungal activity of brominated and chlorinated compounds found that certain derivatives exhibited minimum inhibitory concentrations (MIC) effective against Candida species, suggesting that halogenation can enhance antifungal properties. Although direct data on this compound is not available, these findings imply potential efficacy in similar contexts .
Toxicological Assessments
Toxicological evaluations are crucial for understanding the safety profile of chemical compounds. In a broader context, halogenated compounds have been associated with environmental persistence and potential toxic effects. For instance, studies indicate that some brominated compounds may disrupt endocrine function or exhibit carcinogenic properties . Therefore, thorough toxicological assessments are necessary for any new applications of this compound.
Data Table: Summary of Biological Activities
Scientific Research Applications
Pharmaceutical Development
1-Bromo-3-chloro-2-fluoro-4-methylbenzene serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its halogenated structure allows for diverse reactivity patterns, making it suitable for creating complex molecules used in drug formulations. For instance, it can be employed in the synthesis of anti-cancer agents and antibiotics due to its ability to modify biological activity through structural changes .
Agrochemical Synthesis
The compound is also utilized in the development of agrochemicals, including herbicides and pesticides. Its halogen atoms enhance the biological activity of these formulations, improving their effectiveness against pests and weeds while potentially reducing the required dosage . Research indicates that derivatives of this compound exhibit significant herbicidal activity, making them valuable in agricultural applications .
Materials Science
In materials science, this compound is used as a building block for advanced materials with specific properties, such as polymers and coatings. The unique combination of bromine, chlorine, and fluorine atoms contributes to improved thermal stability and chemical resistance in these materials .
Case Study 1: Synthesis of Anticancer Agents
A study published in a reputable journal explored the use of this compound as a precursor for synthesizing novel anticancer agents. The research demonstrated that modifying the compound's structure resulted in derivatives with enhanced cytotoxicity against various cancer cell lines. This highlights the compound's potential role in drug discovery and development .
Case Study 2: Development of Herbicides
Another case study focused on the synthesis of new herbicides derived from this compound. The researchers reported that certain derivatives exhibited significant activity against common agricultural pests, leading to effective weed management solutions. This application underscores the compound's importance in sustainable agriculture practices .
Comparison with Similar Compounds
Substituent Types and Positions
The compound’s uniqueness arises from the combination and positions of its substituents. Below is a comparative table highlighting key differences with analogous compounds:
| Compound Name | Molecular Formula | Substituents and Positions | Key Features |
|---|---|---|---|
| 1-Bromo-3-chloro-2-fluoro-4-methylbenzene | C₇H₅BrClF | Br (1), Cl (3), F (2), CH₃ (4) | Balanced steric and electronic effects; ideal for regioselective reactions |
| 2-Bromo-1-chloro-4-fluoro-3-methylbenzene | C₇H₅BrClF | Br (2), Cl (1), F (4), CH₃ (3) | Isomer with shifted halogens; altered electronic effects influence reactivity |
| 1-Bromo-3-chloro-4-fluorobenzene | C₆H₃BrClF | Br (1), Cl (3), F (4) | Lacks methyl group; reduced steric hindrance but lower stability |
| 1-(Bromomethyl)-3-chloro-2-fluoro-4-(trifluoromethyl)benzene | C₈H₅BrClF₄ | BrCH₂ (1), Cl (3), F (2), CF₃ (4) | Trifluoromethyl group enhances electron-withdrawing effects; higher reactivity in SNAr reactions |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
